Rhenium-188 - 14378-26-8

Rhenium-188

Catalog Number: EVT-1543117
CAS Number: 14378-26-8
Molecular Formula: Re
Molecular Weight: 187.958114 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary source of rhenium-188 is the tungsten-188/rhenium-188 generator system. This system utilizes tungsten-188, which has a half-life of approximately 69.4 hours and decays to produce rhenium-188 via beta decay. The generator setup allows for the periodic elution of rhenium-188 in a chemically pure form, specifically as sodium perrhenate. This method ensures a consistent supply of no-carrier-added rhenium-188, which is crucial for maintaining high specific activity levels necessary for therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

Rhenium-188 can be synthesized using various methods, with the most common being the elution from tungsten-188 generators. The generator system operates by irradiating tungsten-186 with neutrons, leading to the formation of tungsten-188. Following this, the tungsten-188 is processed to extract rhenium-188 in a form suitable for medical applications.

The reduction of sodium perrhenate (the eluted form) is a critical step in synthesizing rhenium-188 radiopharmaceuticals. This process often involves reacting sodium perrhenate with reducing agents such as tin chloride or ascorbic acid under controlled conditions to facilitate the formation of rhenium complexes that can be used in therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of rhenium-188 predominantly exists as the perrhenate anion [188Re]ReO4[^{188}\text{Re}]\text{ReO}_4^{-}, where rhenium is coordinated to four oxygen atoms in a tetrahedral arrangement. The oxidation state of rhenium in this form is +7, which is typical for rhenium compounds. The reduction process during synthesis alters this oxidation state, allowing for the formation of various complexes that are essential for its therapeutic use .

Chemical Reactions Analysis

Reactions and Technical Details

Rhenium-188 undergoes several chemical reactions during its synthesis and application as a radiopharmaceutical. The primary reaction involves the reduction of the perrhenate ion to lower oxidation states, which can then coordinate with different ligands to form stable complexes suitable for biological targeting.

For example, when sodium perrhenate reacts with tin chloride under acidic conditions, it forms rhenium-tin colloidal microspheres that have shown promise in treating inflammatory conditions such as rheumatoid arthritis through radiosynovectomy . The reduction reaction can be summarized as follows:

 188Re]ReO4+Reducing AgentReduced Rhenium Complex\text{ }^{188}\text{Re}]\text{ReO}_4^{-}+\text{Reducing Agent}\rightarrow \text{Reduced Rhenium Complex}
Mechanism of Action

Process and Data

The mechanism of action for rhenium-188 radiopharmaceuticals primarily involves targeted delivery to specific tissues or tumors. Once administered, the beta particles emitted by rhenium-188 induce localized radiation damage to malignant cells or inflamed tissues while minimizing exposure to surrounding healthy tissues.

The therapeutic efficacy hinges on the ability of rhenium-188 complexes to bind selectively to cancerous cells or inflammatory sites. This selective targeting is facilitated by the choice of ligands used during synthesis, which can enhance the uptake by specific cell types or tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rhenium-188 exhibits several notable physical and chemical properties:

  • Half-Life: Approximately 16.9 hours, allowing for effective treatment protocols within a short timeframe.
  • Decay Mode: Primarily beta decay with gamma emissions (141 keV), which aids in imaging and dosimetry.
  • Solubility: Rhenium compounds typically exhibit good solubility in physiological solutions, facilitating their use in medical applications.

These properties make rhenium-188 an attractive option for therapeutic uses, particularly when rapid decay minimizes long-term radiation exposure to patients .

Applications

Scientific Uses

Rhenium-188 has several significant applications in nuclear medicine:

  1. Cancer Treatment: It has been used in various clinical trials for treating tumors, particularly in cases where traditional therapies are less effective.
  2. Radiosynovectomy: Rhenium-188 labeled microspheres are employed in treating synovial inflammation associated with conditions like rheumatoid arthritis.
  3. Theranostics: Its use alongside technetium-99m creates a theranostic pair that allows simultaneous imaging and therapy .
Fundamental Properties of Rhenium-188

Nuclear Decay Characteristics

Rhenium-188 (¹⁸⁸Re) is a beta-emitting radionuclide with a physical half-life of 16.98 hours, positioning it optimally for therapeutic applications that require rapid target irradiation while minimizing long-term radiation exposure [1] [5]. Its decay occurs via β⁻ emission to stable osmium-188 (¹⁸⁸Os), accompanied by a low-abundance gamma photon ideal for simultaneous imaging and dosimetry.

Beta Emission Profile

The β⁻ particles emitted by ¹⁸⁸Re possess a maximum energy (Eₘₐₓ) of 2.12 MeV and an average energy (Eₘₑₐₙ) of 763 keV. This high-energy profile enables deep tissue penetration, with a maximum range of ~11 mm in soft tissue and an average path of 3.5 mm. These characteristics make ¹⁸⁸Re highly effective for eradicating larger tumor volumes (>1 cm diameter) through crossfire effects, where radiation reaches cells beyond direct ligand binding sites [1] [6] [10]. The following table summarizes key emission parameters:

Table 1: Beta Emission Characteristics of Rhenium-188

ParameterValueBiological Significance
Maximum Energy (Eₘₐₓ)2.12 MeVHigh cytotoxic potency
Average Energy (Eₘₑₐₙ)763 keVBalanced tumor penetration
Max Tissue Range11 mmSuitable for large tumors/nodules
Mean Tissue Range3.5 mmEfficient crossfire within dense tissues

Gamma Emission for Dosimetry and Imaging

A gamma photon of 155 keV (15.05% abundance) is emitted during ¹⁸⁸Re decay. This energy is exceptionally suited for Single-Photon Emission Computed Tomography (SPECT) due to its compatibility with standard gamma camera collimators. Unlike pure β⁻ emitters (e.g., ⁹⁰Y), this gamma component permits real-time biodistribution tracking, quantitative dosimetry calculations, and post-therapy verification of target engagement without requiring surrogate imaging agents [1] [6] [7]. The 155 keV emission outperforms other therapeutic isotopes (e.g., ¹³¹I’s 364 keV gamma) in spatial resolution for dosimetric purposes [1].

Physicochemical Behavior in Biological Systems

¹⁸⁸Re is typically administered as sodium perrhenate ([¹⁸⁸Re]ReO₄⁻), the eluate from the ¹⁸⁸W/¹⁸⁸Re generator system. Perrhenate exhibits redox chemistry analogous to pertechnetate ([⁹⁹ᵐTc]TcO₄⁻), but with critical differences in reactivity. The reduction of [ReO₄]⁻ to lower oxidation states (Re(VII)→Re(V)/Re(I)) is thermodynamically more challenging than for technetium, requiring stronger reducing agents (e.g., stannous chloride) and optimized ligand environments to form stable complexes [1] [7].

Once reduced, ¹⁸⁸Re forms robust cores like Re(V) oxo ([Re≡O]³⁺) or Re(V) nitrido ([Re≡N]²⁺), which coordinate with tridentate or tetradentate ligands (e.g., DMSA, HEDP, peptides). These cores confer kinetic inertness, preventing transchelation or oxidation in vivo. However, unlike smaller ions (e.g., Lu³⁺), the large ionic radius of ReO³⁺ limits its compatibility with certain chelators designed for lanthanides, necessitating tailored bifunctional agents [1] [7] [10].

The theranostic pairing with ⁹⁹ᵐTc leverages chemical similarities: analogous ligands can often be used for both diagnostic (⁹⁹ᵐTc) and therapeutic (¹⁸⁸Re) agents. However, kinetic disparities mean direct substitution of ⁹⁹ᵐTc with ¹⁸⁸Re in radiopharmaceutical kits is rarely feasible without protocol re-optimization [1] [7].

Comparative Analysis with Other β⁻ Emitters

¹⁸⁸Re occupies a unique niche among therapeutic radionuclides due to its generator production, versatile chemistry, and balanced emission profile. The following table contrasts its properties with key alternatives:

Table 2: Comparison of Rhenium-188 with Common Therapeutic Radionuclides

RadionuclideHalf-Lifeβ⁻ Eₘₐₓ (MeV)Imaging PhotonProduction MethodTherapeutic Niche
¹⁸⁸Re16.98 h2.12155 keV (15%)¹⁸⁸W/¹⁸⁸Re generatorLarge tumors; cost-effective use
¹⁷⁷Lu6.7 d0.497208 keV (11%)Reactor (¹⁷⁶Lu irradiation)Small metastases; peptide receptor radionuclide therapy
⁹⁰Y2.7 d2.284None (requires ⁸⁶Y PET)⁹⁰Sr/⁹⁰Y generatorDeep-seated tumors; radioembolization
¹³¹I8.0 d0.81364 keV (81%)Nuclear reactorThyroid disorders/NIS-expressing tumors
  • Vs. ¹⁷⁷Lu: ¹⁸⁸Re’s higher β⁻ energy (2.12 vs. 0.497 MeV) enables treatment of larger lesions (>5 mm), whereas ¹⁷⁷Lu’s longer half-life (6.7 d) better matches the pharmacokinetics of antibodies. However, ¹⁸⁸Re’s generator availability reduces costs significantly compared to reactor-produced ¹⁷⁷Lu [6] [10].
  • Vs. ⁹⁰Y: Both emit high-energy β⁻ particles, but ¹⁸⁸Re’s integrated gamma emission (155 keV) simplifies dosimetry and eliminates the need for companion imaging isotopes (e.g., ¹¹¹In or ⁸⁶Y for ⁹⁰Y). ⁹⁰Y remains preferred for microsphere embolization due to longer half-life [6] [9].
  • Vs. ¹³¹I: In sodium/iodide symporter (NIS)-targeted therapy, ¹⁸⁸Re-perrhenate delivers a 4.5-fold higher radiation dose to tumors than ¹³¹I-iodide due to superior β⁻ energy and shorter half-life, reducing whole-body exposure [8].

These attributes establish ¹⁸⁸Re as a versatile and economically viable radionuclide, particularly suited for settings requiring on-demand availability and balanced tumor penetration.

Properties

CAS Number

14378-26-8

Product Name

Rhenium-188

IUPAC Name

rhenium-188

Molecular Formula

Re

Molecular Weight

187.958114 g/mol

InChI

InChI=1S/Re/i1+2

InChI Key

WUAPFZMCVAUBPE-NJFSPNSNSA-N

SMILES

[Re]

Synonyms

188Re radioisotope
Re-188 radioisotope
Rhenium-188

Canonical SMILES

[Re]

Isomeric SMILES

[188Re]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.